Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate
Overview
Description
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C13H22N2O4 . Its average mass is 270.325 Da and its monoisotopic mass is 270.157959 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a spirocyclic system, which is a molecule containing two rings of atoms that share only one atom .Scientific Research Applications
Synthetic Applications
Tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate is structurally related to synthetic compounds with a tert-butyl group which have applications in various industrial and commercial products. These compounds, including neo fatty (carboxylic) acids, neo alkanes, and their analogs and derivatives, are known for their diverse biological activities. They are considered promising for future chemical preparations as antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, some of these compounds have applications in cosmetic, agronomic, and pharmaceutical industries due to their bioactive properties (Dembitsky, 2006).
Environmental Impact and Degradation
Compounds structurally similar to this compound, specifically fuel oxygenates like MTBE (methyl tert-butyl ether), have significant environmental implications. MTBE's release into the environment has raised public and governmental concerns due to its extensive use as an oxygenate and octane enhancer in gasoline. Studies suggest that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be biodegradable under various redox conditions, including oxic and nearly all anoxic conditions. However, the site-specific conditions play a crucial role, as the results of various studies are often contradictory. Furthermore, degradation pathways under anoxic conditions have not been fully elucidated, and MTBE and TBA biodegrade much slower compared to other hydrocarbons present in gasoline. This slow degradation often limits the use of in situ biodegradation as a remediation option at gasoline-contaminated sites. Despite these challenges, the increasing availability of field data from compound-specific isotope analysis (CSIA) is expected to enhance our understanding of the degradation of these recalcitrant compounds (Schmidt et al., 2004).
Properties
IUPAC Name |
tert-butyl 2-oxo-4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-13(5-7-15)9-18-8-10(16)14-13/h4-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXMLYAKUCFKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)COCC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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